molecular formula C19H16F3N3OS B2582545 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide CAS No. 1394798-83-4

2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide

Cat. No. B2582545
CAS RN: 1394798-83-4
M. Wt: 391.41
InChI Key: CBWATFDXRFISML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Thionation-Cyclization

Researchers Kumar, Parameshwarappa, and Ila (2013) reported an efficient route for synthesizing thiazoles, involving chemoselective thionation-cyclization of functionalized enamides. This method provides a useful approach for introducing various functional groups into thiazoles, which are important heterocyclic compounds in medicinal chemistry (Kumar, Parameshwarappa, & Ila, 2013).

Inhibition of Dihydroorotate Dehydrogenase

Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, by various compounds including 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide. This type of inhibition is significant in the context of immunosuppression and antirheumatic drugs (Knecht & Löffler, 1998).

Antimicrobial Dyes and Textile Finishing

Shams, Mohareb, Helal, and Mahmoud (2011) synthesized novel antimicrobial dyes based on enaminone and enaminonitrile moieties, including derivatives of the 2-cyano compound. These dyes showed significant antimicrobial activity and were used for dyeing textiles, highlighting their potential in textile finishing and infection control (Shams et al., 2011).

Bruton's Tyrosine Kinase Inhibition

A study by Ghosh, Jennissen, Zheng, and Uckun (2000) discussed the synthesis of analogs of leflunomide metabolites, including compounds structurally related to 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide. These compounds were potent inhibitors of Bruton's tyrosine kinase (BTK), important in the context of certain types of leukemia (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Synthesis of Heterocyclic Compounds

In 2011, Thabet, Helal, Salem, and Abdelaal synthesized a series of aminothiazoles and thiazolylacetonitrile derivatives, utilizing 2-cyano compounds as key intermediates. These compounds were evaluated as potential anti-inflammatory agents, demonstrating the compound's role in developing new pharmacologically active agents (Thabet, Helal, Salem, & Abdelaal, 2011).

properties

IUPAC Name

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWATFDXRFISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide

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